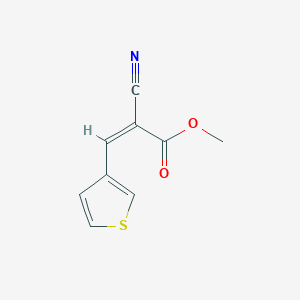
methyl (2Z)-2-cyano-3-(thiophen-3-yl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, methyl (2Z)-2-cyano-3-(thiophen-3-yl)prop-2-enoate, is a molecule that contains a thiophene ring, a cyano group, and an enoate moiety. While the specific compound is not directly discussed in the provided papers, related compounds with similar structures have been synthesized and analyzed, which can provide insights into the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of a lithium salt of an ester with a suitable electrophile. For example, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was prepared by reacting the lithium salt of ethyl cyanoacetate with a specific fluorinated oxime . Similarly, the synthesis of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate was achieved through bromination-dehydrobromination of a related enoate . These methods suggest that the target compound could potentially be synthesized through analogous reactions involving thiophene derivatives.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography. For instance, the structure of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was elucidated, revealing the presence of an enamine tautomer and specific bond distances . The compound exists in the solid state with a Z configuration, which is also expected for the this compound. The bond distances and angles in these compounds can provide a basis for predicting the molecular geometry of the compound of interest.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various chemical reactions. For example, methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate was used in reactions with nucleophiles such as dimethyl malonate and methyl acetoacetate to afford Michael adducts . Additionally, methyl (2Z)-3-aryl-2-(bromomethyl)prop-2-enoates were used in asymmetric synthesis reactions . These studies indicate that the compound may also participate in nucleophilic addition reactions and could be used in asymmetric synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques. Infrared (IR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectroscopy have been employed to identify functional groups and confirm the structure of synthesized compounds . The crystal packing of some compounds is influenced by non-covalent interactions such as Nπ and Oπ interactions, as well as hydrogen bonding . These interactions can affect the melting points, solubility, and stability of the compounds. The physical properties of this compound could be inferred based on these characterizations.
Aplicaciones Científicas De Investigación
Crystal Packing and Nonhydrogen Bonding Interactions
Research highlights the significance of certain chemical structures such as methyl (2Z)-2-cyano-3-(thiophen-3-yl)prop-2-enoate in the formation of intricate crystal packing patterns in solid-state structures. A study by Zhang et al. (2011) discusses how related compounds utilize N⋯π and O⋯π interactions alongside hydrogen bonding to form unique crystal packing structures, such as zigzag double-ribbons and 1-D double-columns. These findings demonstrate the compound's potential in influencing molecular arrangement in solid-state chemistry (Zhang et al., 2011).
Photophysical Properties
Kim et al. (2021) explored the photophysical properties of related compounds, highlighting how modifications to the thiophenyl moiety can lead to distinct luminescence properties. This study indicates the compound's relevance in materials science, particularly in the design and synthesis of new materials with specific photophysical characteristics (Kim et al., 2021).
Structural Analysis and Characterization
The structural analysis and characterization of compounds similar to this compound provide insights into their molecular configurations and properties. A study by Johnson et al. (2006) detailed the crystalline structure, spectrometric identifications, and intramolecular interactions of a related compound, revealing its potential applications in chemical analysis and material science (Johnson et al., 2006).
Applications in Liquid Crystal Technology
Hegde et al. (2013) reported the use of prop-2-enoates derived from thiophen-3-yl for the photoalignment of nematic liquid crystals. The study indicates that the compound's derivatives can significantly influence the photoalignment properties of liquid crystals, making them valuable for applications in liquid crystal display (LCD) technology (Hegde et al., 2013).
Intramolecular Cyclization and Synthesis of Heterocyclic Systems
The compound and its derivatives are also notable in synthetic organic chemistry. Gimazetdinov et al. (2017) discussed the intramolecular cyclization of a related compound, which is significant in the synthesis of complex organic molecules. Additionally, Pizzioli et al. (1998) highlighted its use as a versatile synthon for the preparation of polyfunctional heterocyclic systems, underscoring its utility in creating a variety of biologically active compounds (Gimazetdinov et al., 2017); (Pizzioli et al., 1998).
Propiedades
IUPAC Name |
methyl (Z)-2-cyano-3-thiophen-3-ylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)8(5-10)4-7-2-3-13-6-7/h2-4,6H,1H3/b8-4- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWRETCASAWRII-YWEYNIOJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CSC=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\C1=CSC=C1)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

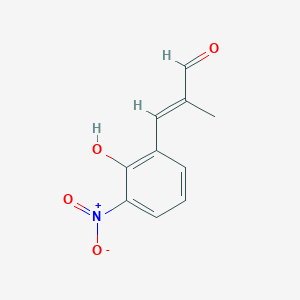
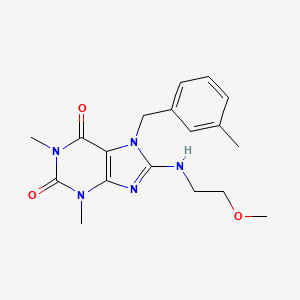
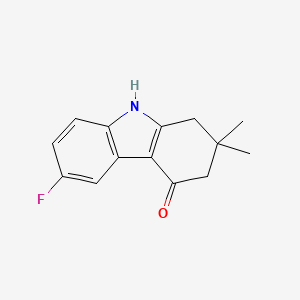
![Benzo[b]thiophen-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2515360.png)
![2-{[2-(2,4-Dichlorophenoxy)phenyl]methylene}malononitrile](/img/structure/B2515363.png)
![2-(2-amino-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2515366.png)
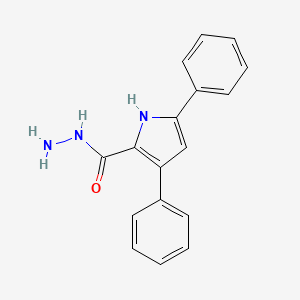
![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2515368.png)
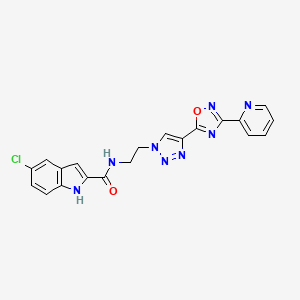

![(2S,4As,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B2515373.png)
![1-(piperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2515376.png)
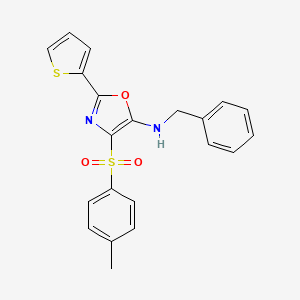
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2515380.png)